Pentachloropyridine
Overview
Description
Pentachloropyridine is a highly chlorinated derivative of pyridine, characterized by the presence of five chlorine atoms attached to the pyridine ring. This compound is known for its significant reactivity and versatility in organic synthesis, making it a valuable building block in the creation of various chemical compounds .
Scientific Research Applications
Pentachloropyridine finds broad applications in scientific research due to its reactivity and versatility:
Mechanism of Action
Target of Action
Pentachloropyridine is a perhalogenated heterocyclic compound that is highly reactive towards nucleophilic attack due to its electron-deficient nature . Its primary targets are the chlorine atoms present in its structure . These atoms can be displaced by nucleophiles, making this compound a valuable starting material in various synthetic pathways .
Mode of Action
This compound exhibits a versatile reactivity profile driven by the substitution of chlorine atoms through aromatic nucleophilic reactions . This unique chemical structure gives rise to a wide array of reactions . One key aspect of its reactivity lies in the differentiation exhibited by perchlorinated heteroaromatic compounds towards nucleophiles, particularly when substituted at the 2-, 3-, and 4-positions of the pyridine ring .
Biochemical Pathways
This compound is involved in various synthetic pathways due to its versatile reactivity . It has been shown to react efficiently with aliphatic amines such as piperidine and morpholine, yielding predominant forms of 4-alkylaminotetrachloropyridines along with corresponding 2,4-derivatives . These reactions yield valuable derivatives with applications in medicinal chemistry and organic synthesis .
Pharmacokinetics
Its reactivity and potential applications in various chemical reactions suggest that its adme (absorption, distribution, metabolism, and excretion) properties could be influenced by the nature of the nucleophile, reaction conditions, and solvent .
Result of Action
The result of this compound’s action is the formation of a wide range of substituted heterocyclic compounds . Mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds have been synthesized from the reaction of the corresponding C-, N-, S-, P-, and O-centered nucleophiles as well as bidentate nucleophiles with this compound .
Action Environment
The action of this compound is influenced by many factors including the nature of the nucleophile, reaction condition, and solvent . These factors can have significant influences on the regiochemistry of the reactions of this heteroaromatic compound .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Pentachloropyridine exhibits a versatile reactivity profile driven by the substitution of chlorine atoms through aromatic nucleophilic reactions . This unique chemical structure gives rise to a wide array of reactions, making it a valuable starting material in various synthetic pathways . It has been shown that many factors including the nature of the nucleophile, reaction condition, and solvent can have significant influences in the regiochemistry of the reactions of this heteroaromatic compound .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reactivity towards nucleophiles. It is highly reactive towards nucleophilic attack as a result of its electron-deficient nature . This allows for the displacement of all halogen atoms by nucleophiles . The differentiation reactivity of perchlorinated heteroaromatic compounds towards nucleophiles was achieved by substitution at 2-, 3-, and 4-positions of pyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pentachloropyridine typically involves the chlorination of pyridine. One common method is the reaction of pyridine with an excess of phosphorus pentachloride at elevated temperatures (around 250°C). This process yields this compound along with other chlorinated by-products . Another approach involves the catalytic degradation of polymers in residues through in situ catalytic cracking and vacuum distillation, followed by washing and reduced pressure rectification to obtain this compound with high purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, utilizing chlorine gas and pyridine as starting materials. The reaction conditions are carefully controlled to maximize yield and purity, with the use of catalysts and specific reaction temperatures being crucial factors .
Chemical Reactions Analysis
Types of Reactions: Pentachloropyridine undergoes a variety of chemical reactions, primarily driven by the substitution of chlorine atoms through aromatic nucleophilic substitution reactions. These reactions include:
Nucleophilic Substitution: this compound reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted pyridine derivatives.
Reduction: The compound can be reduced to form less chlorinated pyridine derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Aliphatic amines (e.g., piperidine, morpholine), alcohols, thiols.
Solvents: Aprotic solvents such as dimethyl sulfoxide, acetonitrile.
Catalysts: Various metal catalysts can be used to facilitate specific reactions.
Major Products: The major products formed from these reactions include a wide range of substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrially relevant compounds .
Comparison with Similar Compounds
Pentafluoropyridine: Similar to pentachloropyridine but with fluorine atoms instead of chlorine.
Tetrachloropyridine: Contains four chlorine atoms and shows similar reactivity patterns but with fewer substitution sites.
Trichloropyridine: With three chlorine atoms, it is less reactive compared to this compound but still useful in organic synthesis.
Uniqueness: this compound’s uniqueness lies in its high degree of chlorination, which imparts significant electron deficiency to the pyridine ring. This makes it exceptionally reactive towards nucleophiles, allowing for a wide range of substitution reactions and the creation of diverse chemical derivatives .
Properties
IUPAC Name |
2,3,4,5,6-pentachloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl5N/c6-1-2(7)4(9)11-5(10)3(1)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDPLEAVNVOOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022179 | |
Record name | Pentachloropyridine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2022179 | |
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Molecular Weight |
251.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White chips; [MSDSonline] | |
Record name | Pyridine, 2,3,4,5,6-pentachloro- | |
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Record name | Pentachloropyridine | |
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Boiling Point |
280 °C | |
Record name | PENTACHLOROPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5867 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in benzene, ethanol, ligroin | |
Record name | PENTACHLOROPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5867 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
2176-62-7 | |
Record name | Pentachloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2176-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pentachloropyridine | |
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Record name | PENTACHLOROPYRIDINE | |
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Record name | Pyridine, 2,3,4,5,6-pentachloro- | |
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Record name | Pentachloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022179 | |
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Record name | Pentachloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.850 | |
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Record name | PENTACHLOROPYRIDINE | |
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Record name | PENTACHLOROPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5867 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
125.5 °C | |
Record name | PENTACHLOROPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5867 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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